molecular formula C12H10F2O6 B6360283 Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate CAS No. 398156-37-1

Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate

Cat. No.: B6360283
CAS No.: 398156-37-1
M. Wt: 288.20 g/mol
InChI Key: GNIQHDMEDBALKI-UHFFFAOYSA-N
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Description

Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate is an organic compound with the molecular formula C12H10F2O6. It is characterized by the presence of a benzo-1,3-dioxole ring substituted with two fluorine atoms and a malonate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate typically involves the reaction of 2,2-difluorobenzo-1,3-dioxole with dimethyl malonate under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the malonate, followed by nucleophilic substitution on the benzo-1,3-dioxole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted benzo-1,3-dioxole derivatives .

Scientific Research Applications

Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(2,2-difluorobenzo-1,3-dioxol-5-yl)malonate is unique due to the combination of the benzo-1,3-dioxole ring, fluorine substituents, and malonate ester group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

dimethyl 2-(2,2-difluoro-1,3-benzodioxol-5-yl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2O6/c1-17-10(15)9(11(16)18-2)6-3-4-7-8(5-6)20-12(13,14)19-7/h3-5,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNIQHDMEDBALKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC2=C(C=C1)OC(O2)(F)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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